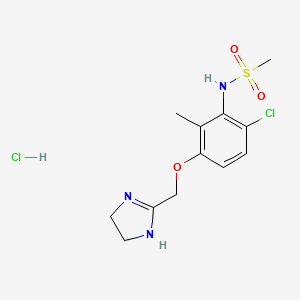

Dabuzalgron Hydrochloride

Beschreibung

See also: Dabuzalgron (has active moiety).

Eigenschaften

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRMKDCRDUXTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176344 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219311-43-0 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dabuzalgron Hydrochloride in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron (B1669745) hydrochloride is an orally active and selective partial agonist for the α1A-adrenergic receptor (α1A-AR).[1][2][3] While initially investigated for urinary incontinence, preclinical studies have revealed a significant cardioprotective role for dabuzalgron, particularly in the context of chemotherapy-induced cardiotoxicity.[1][3][4] This technical guide provides a detailed overview of the molecular mechanisms through which dabuzalgron hydrochloride exerts its effects on cardiomyocytes, focusing on the core signaling pathways, impact on mitochondrial function, and pro-survival effects. The information presented is synthesized from key preclinical studies to support further research and development in cardiovascular therapeutics.

Core Mechanism of Action: Selective α1A-Adrenergic Receptor Agonism

The primary mechanism of action of dabuzalgron in the heart is its selective activation of the α1A-adrenergic receptor subtype expressed on cardiomyocytes.[2][4] In rodent and human myocardium, both α1A and α1B-AR subtypes are present.[4] It is crucial to distinguish their roles; while α1B-AR activation is linked to pathological cardiac hypertrophy, the stimulation of α1A-ARs initiates adaptive and protective responses within the heart muscle cells.[4][5][6]

Dabuzalgron's therapeutic effects are initiated by its binding to the α1A-AR, a G protein-coupled receptor. This interaction triggers a downstream signaling cascade centered around the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][4][5] The essential role of this pathway is confirmed by studies showing that the cardioprotective effects of dabuzalgron are nullified in the presence of MEK inhibitors, such as trametinib, which block the activation of ERK1/2.[5][6] Furthermore, the protective actions of dabuzalgron are completely absent in α1A-AR knockout mice, definitively confirming the receptor's necessity for the drug's activity.[2][7]

Signaling Pathway Diagram

Caption: Dabuzalgron signaling cascade in cardiomyocytes.

Key Cardioprotective Effects in Cardiomyocytes

The activation of the α1A-AR/ERK1/2 axis by dabuzalgron leads to several beneficial downstream effects that protect cardiomyocytes from injury, particularly from insults like doxorubicin-induced toxicity.

Preservation of Mitochondrial Function and Energy Metabolism

A primary consequence of dabuzalgron's action is the preservation of mitochondrial integrity and function.[1][4] In models of doxorubicin-induced cardiotoxicity, dabuzalgron mitigates mitochondrial membrane potential collapse and preserves myocardial ATP content.[4] This is achieved, in part, by upregulating the transcription of genes related to energy production and mitochondrial function.[4] A key target in this process is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2][3]

Inhibition of Apoptosis and Enhancement of Cell Survival

Dabuzalgron protects cardiomyocytes from doxorubicin-induced cell death.[4] By preserving mitochondrial function, it abrogates the activation of key elements in the apoptotic cascade that are often triggered by mitochondrial damage.[2] This pro-survival signaling is a direct consequence of the ERK1/2 activation, a well-established pathway in promoting cell survival.[4][5]

Modulation of Gene Expression

Through the ERK1/2 pathway, dabuzalgron influences nuclear transcription factors, leading to changes in the expression of genes crucial for cardiomyocyte homeostasis. RNA sequencing analysis of heart tissue from mice treated with dabuzalgron and doxorubicin (B1662922) revealed a normalization of transcripts related to mitochondrial function that were otherwise downregulated by doxorubicin alone.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of dabuzalgron.

| In Vitro Efficacy in Neonatal Rat Ventricular Myocytes (NRVMs) | |

| Parameter | Value |

| EC50 for ERK1/2 Phosphorylation | 4.8 µM[2] |

| Effective Concentration for Cytoprotection | 10 µM[2] |

| In Vivo Efficacy in Mouse Model of Doxorubicin Cardiotoxicity | |

| Parameter | Value/Observation |

| Dabuzalgron Dosage | 10 µg/kg (oral gavage, twice daily)[3][4] |

| Doxorubicin-induced ATP Reduction | 23 ± 7% decrease from baseline[4] |

| Effect of Dabuzalgron on ATP Content | Restored ATP content to baseline levels[4] |

| Effect on Cardiac Hypertrophy | No measurable change in heart weight or hypertrophy markers[4] |

Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies investigating the mechanism of action of dabuzalgron.

In Vivo Doxorubicin-Induced Cardiotoxicity Model

-

Animal Model: Wild-type (C57Bl6/J) and α1A-AR knockout (AKO) mice were used to establish the specificity of dabuzalgron's action.[3][4]

-

Drug Administration:

-

Key Analyses:

-

Cardiac Function: Assessed by echocardiography to measure parameters like fractional shortening.[4]

-

Gene Expression: Heart tissue was harvested for RNA sequencing (RNAseq) and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to analyze transcripts related to mitochondrial function and cardiac hypertrophy.[4]

-

ATP Content Assay: Freshly harvested heart homogenates were used to quantify myocardial ATP content.[4]

-

Histology: Heart sections were stained with Masson's Trichrome to assess for fibrosis.[4]

-

Caption: Experimental workflow for the in vivo mouse model.

In Vitro Studies with Neonatal Rat Ventricular Myocytes (NRVMs)

-

Cell Culture: Primary NRVMs were isolated and cultured. These cells are known to express both α1A and α1B-AR subtypes and are a standard model for studying α1-AR biology.[4]

-

Drug Treatment:

-

Key Analyses:

-

Western Blotting: Cell lysates were analyzed to detect the phosphorylation of ERK1/2 (pERK) relative to total ERK, as a measure of pathway activation.[4]

-

Cell Death Assays: To quantify the protective effect of dabuzalgron against doxorubicin-induced cytotoxicity.[4]

-

Mitochondrial Membrane Potential: Assays to measure the impact of dabuzalgron on mitochondrial health in the presence of doxorubicin.[4]

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a distinct cardioprotective mechanism of action. By selectively targeting the α1A-adrenergic receptor in cardiomyocytes, it activates a pro-survival ERK1/2 signaling pathway that preserves mitochondrial function, maintains cellular energy levels, and inhibits apoptosis. These preclinical findings strongly support the potential for repurposing dabuzalgron for the treatment of heart failure and the prevention of chemotherapy-induced cardiotoxicity.[1][4] Future research should focus on further elucidating the downstream targets of the ERK1/2 pathway in this context, exploring the drug's efficacy in other models of cardiac injury, and ultimately translating these promising preclinical findings into clinical trials for cardiovascular disease.[4][5]

References

- 1. An alpha-1A-adrenergic agonist drug for heart failure - Paul Simpson [grantome.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]

- 6. researchgate.net [researchgate.net]

- 7. Dapagliflozin prevents ERK activation and SGLT2-dependent endoglin upregulation in a mechanically provoked cardiac injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Pharmacological Profile of Dabuzalgron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron Hydrochloride is an orally active and selective α-1A adrenergic receptor agonist that has been investigated for the treatment of urinary incontinence and, more recently, for its cardioprotective effects.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available preclinical data. The information is presented to support further research and development of this compound.

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of the α-1A adrenergic receptor, a G-protein coupled receptor.[2][3] The α-1A adrenergic receptor subtype is one of three α-1 adrenergic receptors (α-1A, α-1B, and α-1D) and is known to play a role in smooth muscle contraction and cell growth and differentiation.[3] The selectivity of Dabuzalgron for the α-1A subtype is a key feature of its pharmacological profile, although specific binding affinity data (Ki values) are not widely published in publicly available literature.

The downstream signaling cascade initiated by the activation of the α-1A adrenergic receptor by Dabuzalgron involves the activation of the extracellular signal-regulated kinase (ERK) pathway.[2] ERK1/2 are key protein kinases that regulate a variety of cellular processes, including proliferation, differentiation, and survival.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily linked to its agonist activity at the α-1A adrenergic receptor.

Cardioprotective Effects

Preclinical studies have demonstrated that this compound can protect against doxorubicin-induced cardiotoxicity.[2][3] This protective effect is attributed to the activation of the α-1A adrenergic receptor, which in turn preserves mitochondrial function.[2] In a mouse model of doxorubicin-induced cardiotoxicity, Dabuzalgron treatment was shown to preserve contractile function and reduce fibrosis.[2]

ERK Phosphorylation

In vitro studies using neonatal rat ventricular myocytes (NRVMs) have shown that Dabuzalgron treatment leads to a dose-dependent increase in the phosphorylation of ERK.[2] This activation of the ERK pathway is considered a key mechanism underlying the cardioprotective effects of the compound.

| Parameter | Value | Cell Line |

| EC₅₀ for ERK Phosphorylation | 4.8 μM | Neonatal Rat Ventricular Myocytes (NRVMs) |

Table 1: In Vitro Efficacy of this compound [2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively available in the public domain. However, it is described as an orally active agent.[2] Preclinical pharmacokinetic and toxicology studies have been completed, suggesting the compound has been evaluated in various animal models.[4]

Experimental Protocols

In Vitro: ERK Phosphorylation Assay in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol outlines the general steps for assessing Dabuzalgron-induced ERK phosphorylation in NRVMs based on standard Western blotting procedures.

1. Cell Culture and Treatment:

-

Isolate and culture neonatal rat ventricular myocytes (NRVMs) using standard enzymatic digestion protocols.

-

Plate the cells and allow them to adhere and grow to a suitable confluency.

-

Prior to treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).[5] Include a vehicle control group.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

4. Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized data against the concentration of this compound to determine the EC₅₀ value.

Caption: Workflow for ERK Phosphorylation Western Blot Assay.

In Vivo: Doxorubicin-Induced Cardiotoxicity Model in Mice

This protocol describes a general procedure for inducing cardiotoxicity in mice with doxorubicin (B1662922) and assessing the protective effects of this compound.

1. Animal Model:

-

Use male C57BL/6 mice (or other appropriate strain).[2]

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Doxorubicin Administration:

-

Induce cardiotoxicity by administering doxorubicin. A common method is a cumulative dose administered via intraperitoneal (i.p.) injections. For example, a cumulative dose of 15-20 mg/kg can be given in multiple injections over a period of time (e.g., 3 mg/kg every 5 days for 5 doses).[6]

3. This compound Treatment:

-

Administer this compound orally via gavage. A reported dose is 10 μg/kg, given twice daily for 7 days, starting after the doxorubicin injection.[2]

-

Include a control group receiving doxorubicin and a vehicle (e.g., water) instead of Dabuzalgron. A sham group receiving only the vehicle for both doxorubicin and Dabuzalgron should also be included.

4. Assessment of Cardiotoxicity:

-

Monitor the animals for signs of toxicity, including weight loss and changes in activity.

-

At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Collect heart tissue for histological analysis (e.g., H&E staining for general morphology, Masson's trichrome staining for fibrosis) and biochemical assays (e.g., measurement of oxidative stress markers).

Caption: Doxorubicin-Induced Cardiotoxicity Mouse Model Workflow.

Signaling Pathway

The proposed cardioprotective signaling pathway of this compound is initiated by its binding to the α-1A adrenergic receptor, leading to the activation of the ERK1/2 pathway, which ultimately contributes to the preservation of mitochondrial function and cell survival in the presence of cardiotoxic agents like doxorubicin.

Caption: Proposed Cardioprotective Signaling Pathway of Dabuzalgron.

Conclusion

This compound is a selective α-1A adrenergic receptor agonist with demonstrated cardioprotective properties in preclinical models. Its mechanism of action via the ERK signaling pathway presents a promising avenue for therapeutic intervention in conditions such as chemotherapy-induced cardiotoxicity. Further research is warranted to fully elucidate its pharmacokinetic profile and to obtain more detailed quantitative data on its receptor binding affinities to solidify its selectivity profile. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing Dabuzalgron to Prevent and Treat Cardiomyopathy and Heart Failure - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. e-century.us [e-century.us]

An In-Depth Technical Guide on the Early-Stage Cardioprotective Research of Dabuzalgron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has emerged as a promising candidate for cardioprotection. Initially developed for urinary incontinence, preclinical evidence has illuminated its potential in mitigating cardiac injury, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2][3][4] This technical guide provides a comprehensive overview of the foundational early-stage research, detailing the mechanism of action, experimental evidence, and methodologies employed in evaluating the cardioprotective effects of Dabuzalgron.

Mechanism of Action: α1A-AR Activation and Downstream Signaling

Dabuzalgron exerts its cardioprotective effects through the selective activation of α1A-adrenergic receptors located on cardiomyocytes.[1][5] This targeted activation initiates a signaling cascade that preserves mitochondrial function, a critical element in preventing the cardiotoxic effects of agents like doxorubicin.[1][2][3] The cytoprotective effects are largely mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][5]

The proposed signaling pathway is as follows:

References

- 1. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring mitochondrial function in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. 3.4. Western Blotting and Detection [bio-protocol.org]

In-Vitro Effects of Dabuzalgron Hydrochloride on Neonatal Rat Ventricular Myocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the current understanding of the in-vitro effects of Dabuzalgron Hydrochloride on neonatal rat ventricular myocytes (NRVMs). Dabuzalgron, a selective α-1A adrenergic receptor agonist, has demonstrated significant cardioprotective properties in preclinical studies.[1][2][3] This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with Dabuzalgron's action on these cardiac cells.

Core Findings and Data Presentation

This compound exerts its effects on NRVMs primarily through the activation of the α-1A adrenergic receptor, leading to downstream signaling that confers protection against cellular damage, particularly in the context of doxorubicin-induced cardiotoxicity.[1][2] Key quantitative effects are summarized below.

Table 1: Effect of Dabuzalgron on ERK Phosphorylation in NRVMs

| Concentration | Incubation Time | Outcome | EC50 |

| 0.1 µM, 1 µM, 10 µM, 100 µM | 15 minutes | Dose-dependent increase in ERK phosphorylation | 4.8 µM[1] |

Table 2: Cardioprotective Effects of Dabuzalgron Against Doxorubicin-Induced Toxicity in NRVMs

| Dabuzalgron Concentration | Dabuzalgron Incubation Time | Doxorubicin (B1662922) Challenge | Key Protective Outcomes |

| 10 µM | 4 hours | Doxorubicin (DOX) | - Protects NRVMs from cell death.[1] - Mitigates detrimental effects on mitochondrial membrane potential.[1] - Abrogates the activation of key apoptotic response elements.[1] |

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of Dabuzalgron in NRVMs are predominantly mediated through the activation of the α-1A adrenergic receptor and the subsequent stimulation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2][4] This signaling cascade is crucial for promoting cell survival and preserving mitochondrial function.[1][2]

Activation of α-1A adrenergic receptors by Dabuzalgron is believed to be a key mechanism for its therapeutic potential in heart failure.[4][5] Unlike non-selective α-1 adrenergic agonists that can induce hypertrophy, the selective activation of the α-1A subtype by Dabuzalgron appears to primarily engage pro-survival pathways without promoting pathological cardiac growth.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of Dabuzalgron on NRVMs.

Neonatal Rat Ventricular Myocyte (NRVM) Isolation and Culture

-

Isolation: Ventricles are dissected from 1- to 2-day-old Sprague-Dawley rat pups. The tissue is minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to isolate individual myocytes.

-

Purification: To enrich for cardiomyocytes, the cell suspension is pre-plated for a short duration (e.g., 1-2 hours) to allow for the preferential attachment of cardiac fibroblasts. The non-adherent cardiomyocytes are then collected.

-

Culture: NRVMs are plated on culture dishes pre-coated with an extracellular matrix component like fibronectin or gelatin to promote attachment. Cells are typically cultured in a serum-containing medium (e.g., DMEM with 10% fetal bovine serum) for 24-48 hours to allow for recovery and attachment before experimental treatments.

Western Blot for ERK Phosphorylation

-

Treatment: Cultured NRVMs are serum-starved for a period (e.g., 24 hours) to reduce basal ERK activity. The cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 15 minutes).

-

Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Total protein concentration in the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is used for quantification.

Doxorubicin-Induced Cardiotoxicity Assay

-

Pre-treatment: Cultured NRVMs are pre-treated with Dabuzalgron (e.g., 10 µM) for a specified duration (e.g., 4 hours).

-

Doxorubicin Challenge: Following pre-treatment, doxorubicin is added to the culture medium at a concentration known to induce apoptosis and mitochondrial dysfunction (e.g., 0.5 µM to 1 µM) for a further incubation period (e.g., 24 hours).

-

Assessment of Cell Viability/Apoptosis: Cell death can be quantified using various methods, such as the MTT assay, LDH release assay, or by staining for apoptotic markers like cleaved caspase-3 or using TUNEL staining.

-

Assessment of Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE). A decrease in the fluorescence signal is indicative of mitochondrial depolarization.

Summary and Future Directions

The in-vitro data strongly suggest that this compound is a potent activator of pro-survival signaling in neonatal rat ventricular myocytes. Its ability to mitigate doxorubicin-induced cardiotoxicity highlights its potential as a cardioprotective agent.[2][3][6] Future in-vitro research could further explore the downstream targets of the ERK pathway activated by Dabuzalgron and investigate its effects on other aspects of cardiomyocyte function, such as calcium handling and electrophysiology.[7][8] Such studies will be instrumental in further elucidating the mechanisms of its cardioprotective effects and supporting its potential translation to clinical applications for heart failure.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic mechanisms of cardioprotection through alpha-1A adrenergic receptor activation - Brian Jensen [grantome.com]

- 5. An alpha-1A-adrenergic agonist drug for heart failure - Paul Simpson [grantome.com]

- 6. Repurposing Dabuzalgron to Prevent and Treat Cardiomyopathy and Heart Failure - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]

- 7. Electrophysiological properties of neonatal rat ventricular myocytes with alpha1-adrenergic-induced hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of amiodarone-induced inhibition of Ca2+ current in isolated neonatal rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dabuzalgron Hydrochloride in Preserving Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride, an orally active and selective α-1A adrenergic receptor (α1A-AR) agonist, has demonstrated significant potential in preserving mitochondrial function, particularly in the context of chemotherapy-induced cardiotoxicity.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and detailed protocols related to the protective effects of Dabuzalgron on mitochondria. By activating the α1A-AR, Dabuzalgron initiates a signaling cascade involving the ERK1/2 pathway and upregulates PGC1α, a master regulator of mitochondrial biogenesis.[1][2] These actions collectively mitigate mitochondrial damage, preserve ATP production, reduce oxidative stress, and maintain mitochondrial membrane potential, thereby offering a promising therapeutic strategy for conditions associated with mitochondrial dysfunction.[1][4]

Introduction

Mitochondrial dysfunction is a key contributor to the pathophysiology of numerous diseases, including chemotherapy-induced cardiotoxicity.[1] Doxorubicin (B1662922) (DOX), a widely used and effective anticancer agent, is known to cause dose-dependent cardiotoxicity, largely by impairing mitochondrial function.[1] this compound has emerged as a promising cardioprotective agent due to its ability to preserve mitochondrial integrity and function in the face of such insults.[1][3] This document outlines the core mechanisms of Dabuzalgron's action on mitochondria, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: The α1A-AR Signaling Pathway

Dabuzalgron exerts its protective effects by selectively activating the α1A-adrenergic receptor. This initiates a downstream signaling cascade that ultimately enhances mitochondrial resilience.

Signaling Pathway Diagram

Caption: Dabuzalgron signaling cascade in cardiomyocytes.

Quantitative Data Summary

The protective effects of Dabuzalgron on mitochondrial function have been quantified in several key studies. The following tables summarize these findings.

Table 1: Effect of Dabuzalgron on ATP Content in Doxorubicin-Treated Cardiac Tissue

| Treatment Group | ATP Content (% of Control) | Reference |

| Control (Vehicle) | 100% | [1] |

| Doxorubicin (DOX) | 77 ± 7% | [1] |

| DOX + Dabuzalgron | Restored to near-control levels | [1] |

Table 2: Effect of Dabuzalgron on Oxidative Stress (TBARS) in Doxorubicin-Treated Cardiac Tissue

| Treatment Group | Thiobarbituric Acid Reactive Substances (TBARS) Levels | Reference |

| Control (Vehicle) | Baseline | [1] |

| Doxorubicin (DOX) | Increased | [1] |

| DOX + Dabuzalgron | Normalized to baseline | [1] |

Table 3: Effect of Dabuzalgron on ERK1/2 Phosphorylation in Neonatal Rat Ventricular Myocytes (NRVMs)

| Treatment | pERK/ERK Ratio (Fold Increase) | EC50 | Reference |

| Dabuzalgron (10 µM) | ~1.5 | 4.8 x 10⁻⁷ M | [1] |

Table 4: Effect of Dabuzalgron on Mitochondrial Membrane Potential in Doxorubicin-Treated NRVMs

| Treatment Group | Mitochondrial Membrane Potential | Reference |

| Control (Vehicle) | High (Red fluorescence with JC-1) | [1] |

| Doxorubicin (DOX) (2 µM) | Profound loss (Green fluorescence with JC-1) | [1] |

| DOX + Dabuzalgron (10 µM) | Partially rescued | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Doxorubicin-Induced Cardiotoxicity Mouse Model

Caption: Workflow for the doxorubicin-induced cardiotoxicity mouse model.

Protocol:

-

Animal Model: Male C57BL/6J wild-type mice (8-12 weeks old).

-

Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg.

-

Dabuzalgron Administration: Oral gavage of Dabuzalgron at a dose of 10 µg/kg, administered twice daily for 7 days, starting on the day of doxorubicin injection.

-

Tissue Collection: After 7 days, mice are euthanized, and heart tissue is immediately harvested and flash-frozen in liquid nitrogen for subsequent analysis.

ATP Content Assay

Principle: This assay quantifies ATP levels in tissue homogenates using a luciferin-luciferase-based bioluminescent assay.

Protocol:

-

Tissue Homogenization: Freshly harvested heart tissue is homogenized in a suitable buffer.

-

Protein Quantification: The protein concentration of the homogenate is determined using a standard method (e.g., BCA assay) for normalization.

-

ATP Measurement: The ATP content is measured using a commercially available ATP assay kit according to the manufacturer's instructions. The luminescence is measured using a luminometer.

-

Data Analysis: ATP levels are normalized to the protein content and expressed as a percentage of the control group.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle: This assay measures lipid peroxidation by detecting malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent product.

Protocol:

-

Tissue Homogenization: Mouse heart tissue is homogenized in a suitable buffer.

-

Reaction: The homogenate is mixed with a solution of TBA in an acidic medium.

-

Incubation: The mixture is heated to facilitate the reaction between MDA and TBA.

-

Measurement: The absorbance or fluorescence of the resulting pink-colored product is measured using a spectrophotometer or fluorometer.

-

Data Analysis: TBARS levels are calculated and expressed relative to the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: The fluorescent dye JC-1 is used to assess mitochondrial membrane potential. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Protocol:

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured.

-

Treatment: Cells are treated with doxorubicin (2 µM) with or without Dabuzalgron (10 µM) for 4 hours.

-

Staining: Cells are incubated with JC-1 dye.

-

Imaging and Quantification: The red and green fluorescence is visualized using a fluorescence microscope and quantified using a plate reader.

-

Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Western Blotting for ERK1/2 Phosphorylation

Principle: This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.

Protocol:

-

Cell Lysis: NRVMs are treated with Dabuzalgron for 15 minutes and then lysed to extract proteins.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the fold change in phosphorylation.

Conclusion

This compound demonstrates a robust capacity to preserve mitochondrial function in the face of cellular stress, primarily through the activation of the α1A-AR/ERK1/2/PGC1α signaling pathway. The data presented in this guide highlight its potential to mitigate doxorubicin-induced cardiotoxicity by maintaining mitochondrial bioenergetics and redox balance. The detailed experimental protocols provided herein offer a framework for further research into the therapeutic applications of Dabuzalgron in mitochondrial-related pathologies. These findings underscore the importance of targeting specific adrenergic receptor subtypes for the development of novel cardioprotective therapies.

References

- 1. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dabuzalgron Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Cardioprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride (formerly RO 115-1240) is a potent and selective α1A-adrenergic receptor agonist, initially investigated for stress urinary incontinence.[1] Emerging preclinical research has unveiled its significant cardioprotective properties, particularly in the context of doxorubicin-induced cardiotoxicity.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key in vitro and in vivo studies, presents quantitative pharmacological data, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Dabuzalgron.

Discovery and Rationale

Dabuzalgron was initially developed as a selective agonist for the α1A-adrenergic receptor, a subtype predominantly expressed in the lower urinary tract.[3] The rationale was to enhance urethral smooth muscle contraction to improve urinary continence, with minimal impact on blood pressure, a common side effect of non-selective α-adrenergic agonists.[3] While its development for urinary incontinence did not lead to regulatory approval, subsequent research has refocused attention on its significant and unexpected cardioprotective effects.[4] Studies have demonstrated that Dabuzalgron can mitigate the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922), suggesting a novel therapeutic application in cardio-oncology.[3][4]

Synthesis of this compound

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, a plausible retrosynthetic analysis based on its chemical structure, N-(6-Chloro-3-((4,5-dihydro-1H-imidazol-2-yl)methoxy)-2-methylphenyl)methanesulfonamide hydrochloride, can be proposed. The synthesis would likely involve the assembly of the substituted aniline (B41778) core, followed by the introduction of the methoxy-imidazoline side chain and subsequent formation of the sulfonamide group.

Plausible Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of this compound.

Mechanism of Action and Signaling Pathway

Dabuzalgron exerts its effects primarily through the selective activation of the α1A-adrenergic receptor. In cardiomyocytes, this activation triggers a downstream signaling cascade that confers cardioprotection. The key signaling pathway involves the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This leads to the preservation of mitochondrial function and the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis.[2]

Caption: Dabuzalgron's cardioprotective signaling pathway.

Pharmacological Data

The following tables summarize the available quantitative data for Dabuzalgron.

Table 1: In Vitro Pharmacological Data

| Parameter | Value | Cell Line/System | Reference |

| EC50 for ERK Phosphorylation | 4.8 μM | Neonatal Rat Ventricular Myocytes | [2] |

| Receptor Selectivity | Partial agonist at α1A-adrenoceptors | Recombinant CHO cells | [3] |

Table 2: Preclinical In Vivo Data

| Species | Dosing Regimen | Study | Key Findings | Reference |

| Mouse | 10 μg/kg, oral gavage, twice daily for 7 days | Doxorubicin-induced cardiotoxicity | Protected against doxorubicin-induced cardiac dysfunction, preserved mitochondrial function, reduced fibrosis. | [3] |

| Mouse | 1 to 100 µg/kg/day, oral gavage, twice daily for 7 days | Hypertrophy study | No measurable change in heart weight or molecular markers of hypertrophy. | [3] |

Table 3: Pharmacokinetic Parameters (Rodents)

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | Rat | Oral | [5][6][7] |

| Tmax | Data not available | Rat | Oral | [5][6][7] |

| Half-life (t½) | Data not available | Rat | Oral | [8] |

| Bioavailability (F) | Data not available | Rat | Oral | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cardioprotective effects of Dabuzalgron.

In Vivo Doxorubicin-Induced Cardiotoxicity Model

This protocol describes the induction of cardiotoxicity in mice using doxorubicin and subsequent treatment with Dabuzalgron.

Caption: Workflow for in vivo cardiotoxicity studies.

Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[10]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.[10]

-

Grouping: Mice are randomly assigned to control (vehicle), doxorubicin-only, and doxorubicin + Dabuzalgron groups.

-

Doxorubicin Administration: A single intraperitoneal (IP) injection of doxorubicin (15-20 mg/kg) is administered to induce cardiotoxicity.[11]

-

Dabuzalgron Treatment: this compound is dissolved in sterile water and administered via oral gavage (e.g., 10 µg/kg) twice daily for a specified period (e.g., 7 days), starting 24 hours after doxorubicin injection.[3]

-

Monitoring: Animal weight and general health are monitored daily.

-

Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).[12]

-

Tissue Collection: At the end of the study, animals are euthanized, and hearts are collected for histological (e.g., H&E, Masson's trichrome staining) and molecular (e.g., Western blot, qPCR) analysis.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 in cardiomyocyte lysates following Dabuzalgron treatment.

Protocol:

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are cultured in appropriate media.[13]

-

Treatment: Cells are treated with varying concentrations of Dabuzalgron (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 15 minutes).[13][14]

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.[16]

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated.[17]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the JC-1 fluorescent probe to measure changes in mitochondrial membrane potential in cardiomyocytes.

Protocol:

-

Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary NRVMs) are cultured on glass-bottom dishes or in multi-well plates. Cells are pre-treated with Dabuzalgron for a specified duration, followed by co-incubation with doxorubicin to induce mitochondrial damage.[18][19]

-

JC-1 Staining: The culture medium is removed, and cells are incubated with JC-1 staining solution (typically 5 µM in culture medium) for 15-30 minutes at 37°C in the dark.[20]

-

Washing: The staining solution is removed, and cells are washed twice with warm PBS or culture medium.

-

Imaging: Cells are immediately imaged using a fluorescence microscope equipped with filters for detecting both JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) and J-aggregates (red fluorescence, excitation ~535 nm, emission ~595 nm).[20]

-

Analysis: The ratio of red to green fluorescence intensity is calculated for each cell or region of interest. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[21]

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action for the prevention and treatment of chemotherapy-induced cardiotoxicity. Its selective activation of the α1A-adrenergic receptor and the subsequent downstream signaling events leading to the preservation of mitochondrial function provide a strong rationale for its further investigation. The experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers to build upon and further explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans and to translate these promising preclinical findings into clinical applications.

References

- 1. patents.justia.com [patents.justia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. MEK1/2-ERK1/2 mediates alpha1-adrenergic receptor-stimulated hypertrophy in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - Zhao - Annals of Translational Medicine [atm.amegroups.org]

- 16. Cardiomyocyte adhesion and hyperadhesion differentially require ERK1/2 and plakoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tubeimoside I Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protease-activated Receptor 1 Activation Enhances Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

Dabuzalgron Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabuzalgron hydrochloride is a selective α-1A adrenergic receptor agonist that has been investigated for its therapeutic potential in various conditions, including stress urinary incontinence and, more recently, for its cardioprotective effects. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and development efforts.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of Dabuzalgron. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride[1] |

| CAS Number | 219311-43-0[1] |

| Molecular Formula | C₁₂H₁₇Cl₂N₃O₃S[1] |

| Canonical SMILES | CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl[1] |

| InChI Key | QFRMKDCRDUXTBR-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 354.3 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (26 mg/mL with sonication)[2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |

Mechanism of Action and Pharmacology

Dabuzalgron is an orally active and selective α-1A adrenergic receptor agonist.[3][4] The α-1A adrenergic receptors are G-protein coupled receptors that, upon activation, play significant roles in various physiological processes.

Signaling Pathway

The primary mechanism of action of Dabuzalgron involves the activation of the α-1A adrenergic receptor, which subsequently initiates a downstream signaling cascade. A key pathway affected is the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] Activation of ERK1/2 is believed to contribute to the cytoprotective effects of Dabuzalgron.

Pharmacological Activity

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for ERK phosphorylation | 4.8 μM | Neonatal rat ventricular myocytes (NRVMs) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's effects.

Doxorubicin-Induced Cardiotoxicity Mouse Model

This in vivo model is used to assess the cardioprotective effects of Dabuzalgron.

Protocol:

-

Animal Model: Male C57Bl6/J wild-type mice (8-12 weeks old) are commonly used.[3]

-

Induction of Cardiotoxicity: A single intraperitoneal (IP) injection of doxorubicin at a dose of 20 mg/kg is administered to induce cardiotoxicity.[1]

-

Treatment: this compound is administered via oral gavage at a dose of 10 µg/kg twice daily for 7 days, starting after the doxorubicin injection.[3] A control group receives the vehicle (e.g., water) on the same schedule.

-

Assessment of Cardiac Function: Transthoracic echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) to assess cardiac function.

-

Histological Analysis: Hearts are harvested, fixed, and sectioned for histological staining (e.g., Masson's trichrome) to evaluate fibrosis and cardiomyocyte damage.

-

Biomarker Analysis: Blood samples can be collected to measure cardiac injury biomarkers like cardiac troponins.[5]

-

Gene Expression Analysis: RNA sequencing of heart tissue can be performed to investigate changes in gene expression related to mitochondrial function and other relevant pathways.

ERK1/2 Phosphorylation Western Blot Assay in Cardiomyocytes

This in vitro assay is used to quantify the activation of the ERK1/2 signaling pathway in response to Dabuzalgron.

Protocol:

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.[4]

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for a period (e.g., 4-12 hours) to reduce basal levels of ERK phosphorylation.[6]

-

Treatment: NRVMs are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, and 100 µM) for a short duration (e.g., 15 minutes).[2]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.[7]

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.[8]

-

The separated proteins are transferred to a PVDF membrane.[8]

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[9]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.[6] The p-ERK1/2 signal is then normalized to the total ERK1/2 signal.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. The synthesis of similar chemical structures often involves multi-step reactions. A plausible, though not definitively confirmed, general synthetic approach could involve the following key transformations:

Conclusion

This compound is a selective α-1A adrenergic receptor agonist with demonstrated pharmacological activity. Its mechanism of action, involving the activation of the ERK1/2 signaling pathway, underlies its potential therapeutic applications, particularly in cardioprotection. The experimental protocols and structural information provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic utility of this compound. Further research is warranted to fully elucidate its binding affinities to various adrenergic receptor subtypes and to develop a detailed and optimized synthesis protocol.

References

- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Constitutive activation of ERK1/2 signaling protects against myocardial ischemia via inhibition of mitochondrial fragmentation in the aging heart - PMC [pmc.ncbi.nlm.nih.gov]

Dabuzalgron Hydrochloride and its Impact on ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride is an orally active and selective agonist for the alpha-1A adrenergic receptor (α1A-AR)[1][2][3]. Initially developed for the treatment of urinary incontinence, recent preclinical studies have unveiled its potential cardioprotective effects, drawing significant attention to its mechanism of action[2][4][5]. A crucial element of this mechanism appears to be the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival[4][6][7]. This technical guide provides an in-depth overview of the effects of this compound on ERK phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Signaling Pathway

The activation of the α1A-adrenergic receptor by Dabuzalgron is believed to initiate a downstream signaling cascade that culminates in the phosphorylation of ERK1/2. This pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling network[8][9]. The binding of Dabuzalgron to the G-protein coupled receptor (GPCR) α1A-AR is thought to lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers can then activate a series of kinases, including protein kinase C (PKC), which can ultimately lead to the activation of the Raf-MEK-ERK cascade[10]. The activation of ERK1/2 involves the dual phosphorylation of threonine and tyrosine residues within the activation loop (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK[6][7].

Quantitative Data on ERK Phosphorylation

Preclinical studies have demonstrated that this compound induces ERK phosphorylation in a dose-dependent manner in neonatal rat ventricular myocytes (NRVMs)[4]. The key quantitative findings from this research are summarized in the table below.

| Cell Type | Treatment | Concentration | Time Point | Effect on pERK/ERK Ratio | EC50 | Reference |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Dabuzalgron | 0.1 µM - 100 µM | 15 minutes | Dose-dependent increase | 4.8 x 10⁻⁷ M (0.48 µM) | [1][3][4] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Dabuzalgron | 10 µM | 15 minutes | Approximately 1.5-fold increase | N/A | [4] |

Experimental Protocols

The following are detailed methodologies for two common techniques used to assess ERK phosphorylation: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are based on standard procedures and can be adapted for specific experimental needs[11][12][13].

Western Blotting for p-ERK and Total ERK

Western blotting is a widely used technique to semi-quantitatively detect the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein[6].

1. Cell Lysis and Protein Quantification:

-

After treating cells with Dabuzalgron, wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[12].

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane[12].

3. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C[12].

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[12].

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system[6].

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2[12].

-

Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.

ELISA for p-ERK

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more high-throughput and quantitative method for measuring ERK phosphorylation[14].

1. Sample Preparation:

-

Prepare cell lysates as described for Western blotting.

2. Assay Procedure (Sandwich ELISA):

-

Add cell lysates and standards to wells of a microplate pre-coated with a capture antibody specific for ERK1/2.

-

Incubate to allow the ERK protein to bind to the immobilized antibody.

-

Wash the wells to remove unbound materials.

-

Add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK)[13].

-

Incubate to form the antibody-protein-antibody "sandwich".

-

Wash the wells again.

-

Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the detection antibody[13][15].

-

Wash the wells.

-

Add a substrate solution that will react with the enzyme to produce a colorimetric or fluorescent signal[13][15].

-

Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

3. Data Analysis:

-

Generate a standard curve using the readings from the known concentrations of the standard.

-

Determine the concentration of p-ERK in the samples by interpolating their readings on the standard curve.

-

A parallel ELISA for total ERK can be performed for normalization[15].

Conclusion

This compound has been shown to effectively induce the phosphorylation of ERK in a dose-dependent manner in preclinical models. The activation of the ERK signaling pathway is a key aspect of its molecular mechanism, potentially underlying its observed cardioprotective effects. The experimental protocols detailed in this guide provide robust methods for further investigation into the effects of Dabuzalgron and other α1A-adrenergic receptor agonists on this critical signaling cascade. Further research is warranted to fully elucidate the downstream consequences of Dabuzalgron-induced ERK activation and to explore its therapeutic potential in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity [escholarship.org]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.4. Western Blotting and Detection [bio-protocol.org]

- 13. raybiotech.com [raybiotech.com]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Dabuzalgron Hydrochloride: Application Notes and Protocols for In-Vivo Cardiovascular Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabuzalgron Hydrochloride (also known as Ro 115-1240) is a selective α1A-adrenergic receptor agonist. Current in-vivo research has not focused on establishing a cardiotoxic profile for this compound. Instead, studies have highlighted its cardioprotective effects, particularly in mitigating doxorubicin-induced cardiotoxicity.[1][2][3] Clinical trials for its intended use in treating urinary incontinence have also shown it to be well-tolerated with minimal to no cardiovascular side effects.[4][5] This document provides a summary of the available in-vivo dosage and safety information, along with relevant experimental protocols and signaling pathways.

In-Vivo Dosage and Cardiovascular Effects

Preclinical studies have primarily utilized mouse models to investigate the effects of this compound in the context of chemotherapy-induced heart damage. The data consistently points towards a protective rather than a toxic cardiovascular profile at the dosages studied.

Table 1: Summary of In-Vivo Dosage and Observed Effects in Mice

| Compound | Animal Model | Dosage | Administration Route | Duration | Key Cardiovascular Findings | Reference |

| This compound | C57Bl6/J wild-type mice | 10 µg/kg | Oral gavage | Twice daily for 7 days | - Preserved contractile function after doxorubicin (B1662922) administration- Reduced cardiac fibrosis- No adverse cardiovascular effects reported | [1] |

Table 2: Clinical Trial Data on Cardiovascular Safety

| Compound | Study Population | Dosage | Administration Route | Duration | Key Cardiovascular Findings | Reference |

| Ro 115-1240 (Dabuzalgron) | Women with stress urinary incontinence | 1.5 mg | Oral | Twice daily for 2 or 4 weeks | - No significant difference in mean systolic or diastolic blood pressure compared to placebo- Slightly lower mean sitting heart rate with Ro 115-1240 than with placebo | [4] |

Signaling Pathway and Experimental Workflow

Mechanism of Action: α1A-Adrenergic Receptor Signaling

This compound exerts its cardioprotective effects through the activation of the α1A-adrenergic receptor. This signaling cascade is believed to preserve mitochondrial function and promote cardiomyocyte survival.[1][2]

Caption: this compound signaling pathway.

General Experimental Workflow for In-Vivo Cardiotoxicity Assessment

While specific cardiotoxicity studies for this compound are not available, a general workflow for such an investigation is presented below. This can be adapted for preclinical safety assessment of new chemical entities.

Caption: In-vivo cardiotoxicity assessment workflow.

Experimental Protocols

The following protocol is based on the methodology used in the study investigating the cardioprotective effects of this compound against doxorubicin-induced cardiotoxicity.

Protocol: In-Vivo Cardioprotection Study in Mice

1. Animal Model:

-

Species: C57Bl6/J wild-type mice.

-

Age: 8-10 weeks.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Reagents and Preparation:

-

This compound: Prepare a stock solution in a suitable vehicle (e.g., sterile water or saline). The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.

-

Doxorubicin (if used as a cardiotoxic agent): Prepare according to standard protocols for in-vivo use.

3. Dosing and Administration:

-

This compound: Administer 10 µg/kg body weight via oral gavage.

-

Frequency: Twice daily.

-

Duration: 7 consecutive days.

-

Control Groups: Include a vehicle control group receiving the same volume of the vehicle on the same schedule. If investigating cardioprotection, also include a group receiving only the cardiotoxic agent (e.g., doxorubicin) and a group receiving both the agent and Dabuzalgron.

4. Cardiovascular Function Assessment (Echocardiography):

-

Timing: Perform baseline echocardiography before the start of treatment and at the end of the study.

-

Anesthesia: Lightly anesthetize mice with isoflurane.

-

Parameters to Measure:

-

Left ventricular internal dimensions at end-diastole and end-systole.

-

Fractional shortening.

-

Ejection fraction.

-

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize mice according to approved protocols.

-

Excise hearts and wash with cold phosphate-buffered saline.

-

Blot dry and weigh the hearts.

-

Fix a portion of the heart tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E and Masson's trichrome staining for fibrosis).

-

Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression analysis, ATP content measurement).

6. Data Analysis:

-

Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

The available data suggests that this compound is not cardiotoxic at the dosages studied in preclinical and clinical settings. On the contrary, it has demonstrated a cardioprotective profile in a model of chemotherapy-induced cardiac injury. For researchers investigating the cardiovascular effects of this compound, the provided protocols and dosage information from these protective studies serve as a valuable starting point for experimental design. Any investigation into potential cardiotoxicity would require dose-escalation studies to identify a maximum tolerated dose and any associated cardiovascular adverse effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. An Oral Selective Alpha-1A Adrenergic Receptor Agonist Prevents Doxorubicin Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized crossover study to evaluate Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist in women with stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characteristics of Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist: a potential therapy for stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dabuzalgron Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabuzalgron hydrochloride is a potent and selective α-1A adrenergic receptor agonist.[1][2] It is an orally active compound that has been investigated for the treatment of urinary incontinence and has shown protective effects against doxorubicin-induced cardiotoxicity by preserving mitochondrial function.[1][2][3][4] In cellular and molecular biology research, Dabuzalgron is a valuable tool for studying the α-1A adrenergic signaling pathway and its role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Mechanism of Action and Signaling Pathway

Dabuzalgron selectively binds to and activates the α-1A adrenergic receptor, a G-protein coupled receptor (GPCR).[2][5] Activation of the α-1A adrenergic receptor initiates a downstream signaling cascade that involves the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3][6] This signaling pathway has been shown to be crucial for the cardioprotective effects of Dabuzalgron.[1][3] The activation of the α-1A receptor by Dabuzalgron has been demonstrated to mitigate mitochondrial damage and inhibit the intrinsic apoptotic pathway.[3]

Data Presentation

Solubility of this compound

| Solvent | Solubility | Notes |

| In Vitro | ||

| DMSO | ≥ 26 mg/mL (81.82 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[7] |

| In Vivo Formulations | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.55 mM) | Results in a clear solution.[1] |

Recommended Storage Conditions for Stock Solutions

| Storage Temperature | Shelf Life |

| -80°C | 6 months[1][7] |

| -20°C | 1 month[1][7] |

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Sterile pipette tips

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Calculate Required Amounts: Determine the mass of this compound and the volume of DMSO needed to prepare the desired concentration of the stock solution. The molecular weight of this compound is 317.79 g/mol .[8]

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass = 10 mmol/L * 1 mL * 317.79 g/mol = 0.0031779 g = 3.1779 mg

-

-

-

Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of sterile DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[7]

-

Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile pipette tips

-

Sterile microcentrifuge tubes or conical tubes

Protocol:

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired working concentration. This minimizes the volume of DMSO added to the final cell culture, as high concentrations of DMSO can be toxic to cells.

-

Example for a final concentration of 10 µM in 10 mL of cell culture medium:

-

Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM intermediate solution. Mix well by gentle pipetting.

-